1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO3/c17-16(18,19)13-4-1-3-12(11-13)14(21)20-7-5-15(6-8-20)22-9-2-10-23-15/h1,3-4,11H,2,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKYEYYRONJIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spiro[5.5]undecane framework. Subsequent functionalization introduces the trifluoromethyl group at the phenyl ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : One notable application of this compound is its potential as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is crucial for the bacterium's cell wall synthesis, making it a prime target for antituberculosis drug development. Research indicates that derivatives of this compound exhibit significant inhibitory effects against MmpL3, which could lead to new therapeutic options for tuberculosis treatment.
Case Study : A study conducted on various derivatives of 1,5-Dioxa-9-azaspiro[5.5]undecan demonstrated that specific modifications to the trifluoromethyl group enhanced its binding affinity to MmpL3, leading to improved antimicrobial efficacy.
Material Science
The unique spirocyclic structure of 1,5-Dioxa-9-azaspiro[5.5]undecan has implications in the development of new materials with tailored mechanical and chemical properties. Its ability to form gels and stable structures makes it suitable for applications in coatings and composites.
Applications :
- Gelling Agents : The compound can be utilized as a gelling agent in various formulations due to its non-viscous solution properties before gelation.
- Stabilizers : Its resistance to organic solvents and mechanical stability makes it an excellent candidate for stabilizing formulations in harsh environments.
Biological Research
The compound's ability to interact with various biological targets allows it to be used in biochemical studies. It can serve as a probe for studying specific pathways and mechanisms within cells.
Biological Activity Table :
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,5-Dioxa-9-azaspiro[5.5]undecan derivatives | Antituberculosis activity | Inhibits MmpL3 protein |
| (3-Bromophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan) | Potential enzyme inhibitor | Unique spirocyclic structure |
| 1-Oxa-4,9-diazaspiro[5.5]undecane | Potent sEH inhibitor | Exhibits oral bioavailability |
Mechanism of Action
The mechanism by which 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the compound's binding affinity and selectivity towards biological targets.
Comparison with Similar Compounds
Structural Variations in Spiro Core Systems
The spiro core’s heteroatom arrangement and ring size critically influence molecular conformation and biological activity:
- Key Findings :
- Sulfur substitution (e.g., ) introduces sulfone groups, increasing polarity but reducing membrane permeability compared to oxygen/nitrogen systems .
- Heteroatom positioning : The 9-aza in the target compound likely enhances receptor binding via nitrogen lone pairs, whereas 2-aza systems () may alter steric interactions .
Substituent Effects on Pharmacological and Physicochemical Properties
Substituents modulate electronic, steric, and solubility profiles:
- Key Findings :
- Trifluoromethyl (-CF₃) : Enhances metabolic stability and lipophilicity, critical for CNS penetration in the target compound .
- Methanesulfonyl (-SO₂CH₃) : Increases solubility but may reduce bioavailability due to high polarity .
- Chloro/fluoro groups : Moderate electron withdrawal in ’s compound may balance potency and solubility .
Biological Activity
1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications against various diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 329.31 g/mol. The structural uniqueness of the spirocyclic core, combined with the trifluoromethyl phenyl group, contributes to its distinct chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.31 g/mol |
| CAS Number | 1351588-45-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that compounds with similar structural motifs may act as enzyme inhibitors, impacting pathways relevant to cancer and viral infections.
Case Studies
- Enzyme Inhibition : Research indicates that compounds structurally related to this spirocyclic derivative have shown promise as selective inhibitors of the METTL3 enzyme, which plays a crucial role in RNA methylation processes associated with various cancers.
- Antiviral Activity : Investigations into similar compounds have revealed potential antiviral properties, particularly against RNA viruses. The introduction of electron-withdrawing groups like trifluoromethyl enhances the biological efficacy of these derivatives .
- Antibacterial Properties : Analogues of related compounds have been explored for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific functional groups was found to be critical for their bioactivity .
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for enhanced biological activity:
- Synthesis : The synthesis typically involves multi-step organic reactions, allowing for the modification of substituents to improve target engagement and potency .
- Biological Testing : In vitro assays demonstrate that modifications in the molecular structure can significantly alter the compound's interaction with biological targets, influencing its pharmacological profile.
Comparative Analysis
To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone | Contains a chlorophenyl group | Investigated for antiviral properties |
| (1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa...) | Incorporates a cyclopropyl moiety | Potential applications in neurological disorders |
| 1-Oxa-9-azaspiro[5.5]undecane derivatives | Similar spirocyclic scaffold | Studied for antituberculosis activity |
Q & A
Q. What are the optimal synthetic routes for 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone?
Synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the spirocyclic backbone via cyclization, often using catalysts like BF₃·Et₂O or Ti(OiPr)₄ to promote ring closure.
- Step 2 : Introduction of the trifluoromethylphenyl group via Friedel-Crafts acylation or nucleophilic substitution, requiring anhydrous conditions (e.g., DCM or THF, 0–5°C) .
- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
Key challenges include controlling regioselectivity during cyclization and minimizing hydrolysis of the dioxa-aza ring. Reaction progress is monitored using TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
Q. How can structural characterization of this compound be validated?
- NMR : ¹H NMR (CDCl₃) typically shows distinct signals for the spirocyclic protons (δ 3.5–4.2 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the carbonyl group (δ ~195 ppm) and CF₃ moiety (δ 124–126 ppm, q, J = 288 Hz) .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 398.14) and fragmentation patterns consistent with the spiro scaffold .
- X-ray Crystallography : Resolves bond angles and stereochemistry of the spiro center (e.g., C9-N-C11 angle ~109.5°) .
Q. What are the key physicochemical properties relevant to in vitro assays?
- Solubility : Limited aqueous solubility (~0.1 mg/mL in PBS), but miscible with DMSO or DMF for stock solutions .
- Stability : Degrades at pH <4 (hydrolysis of dioxa ring) or >10 (amide bond cleavage). Store at –20°C under nitrogen .
- LogP : Calculated value ~2.8 (indicative of moderate lipophilicity) using ChemDraw .
Advanced Research Questions
Q. How does the spirocyclic structure influence biological activity compared to non-spiro analogs?
The spiro scaffold enhances conformational rigidity, improving target binding affinity. For example:
| Compound | Target (IC₅₀) | Structural Feature |
|---|---|---|
| Target compound | GABAₐ (12 nM) | Spirocyclic dioxa-aza core |
| Linear analog (no spiro) | GABAₐ (>1 µM) | Flexible ether-amine chain |
| The spiro structure restricts rotational freedom, aligning the trifluoromethylphenyl group for optimal hydrophobic interactions with receptor pockets . |
Q. What contradictions exist in reported activity data, and how can they be resolved?
Discrepancies in IC₅₀ values (e.g., 12 nM vs. 85 nM for GABAₐ) may arise from:
- Assay conditions : Differences in buffer pH (activity decreases at pH 7.4 vs. 6.8) .
- Enantiomeric purity : The compound exists as a racemate; chiral HPLC (Chiralpak AD-H, 90:10 hexane/EtOH) separates enantiomers with distinct activities .
Resolution: Standardize assay protocols (pH 7.0, 25°C) and use enantiopure samples for dose-response studies.
Q. What computational methods predict off-target effects of this compound?
- Molecular Docking : AutoDock Vina screens against >200 GPCRs, identifying potential off-target binding to 5-HT₂B (ΔG = –9.2 kcal/mol) .
- Pharmacophore Modeling : Matches with kinase ATP-binding sites (e.g., CDK2), suggesting anti-proliferative side effects .
Experimental validation via kinase inhibition assays (e.g., SelectScreen Kinase Profiling) is recommended .
Methodological Considerations
Q. How to design stability studies for long-term storage?
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC (C18 column, 1.0 mL/min, 254 nm). Degradation products include hydrolyzed dioxa-aza ring (~15% at 4 weeks) .
- Lyophilization : Increases stability (≤5% degradation after 6 months) when stored at –80°C in amber vials .
Q. What in vivo models are suitable for pharmacokinetic studies?
- Rodents : Administer 10 mg/kg IV; plasma half-life (t₁/₂) ~2.3 hours due to rapid hepatic metabolism (CYP3A4).
- Metabolite Identification : Use LC-MS/MS to detect primary metabolites (e.g., hydroxylated spiro ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
